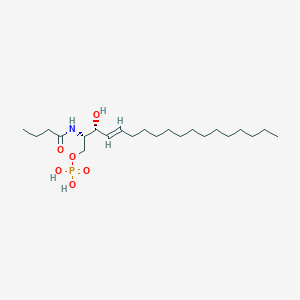![molecular formula C6H10N4O B13863101 [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol: is a pyrimidine derivative with the molecular formula C6H10N4O. This compound is known for its unique structure, which includes an amino group at the 4th position, an aminomethyl group at the 5th position, and a hydroxymethyl group at the 2nd position of the pyrimidine ring. It is a significant intermediate in various chemical and pharmaceutical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol typically begins with commercially available starting materials such as 2-methylpyrimidine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: [4-Amino-5-(aminomethyl)pyrimidin-2-yl]formaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Employed in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases, thereby disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-methylpyrimidine: Lacks the aminomethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Aminomethyl-2-methylpyrimidine: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar but lacks the aminomethyl group, limiting its potential interactions and uses.
Uniqueness:
- The presence of both aminomethyl and hydroxymethyl groups in [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various fields, including pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
[4-amino-5-(aminomethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C6H10N4O/c7-1-4-2-9-5(3-11)10-6(4)8/h2,11H,1,3,7H2,(H2,8,9,10) |
InChI-Schlüssel |
WAOZHIYPGWBFLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)CO)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



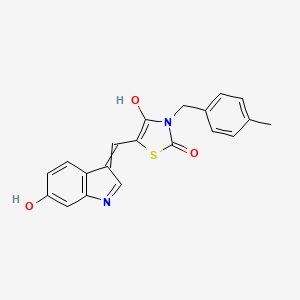
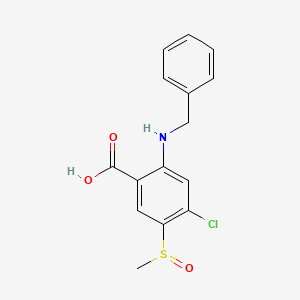
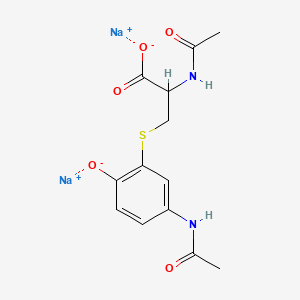
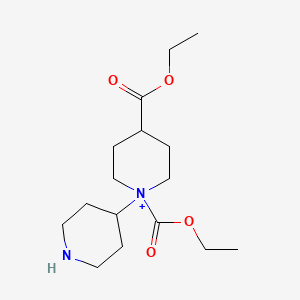
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

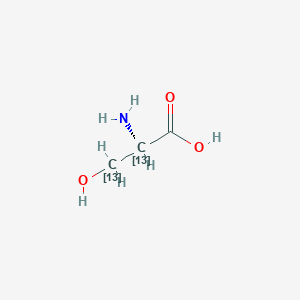
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
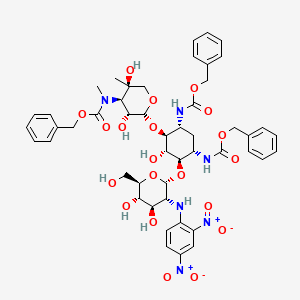
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
